Cas no 51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione)

4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,4-chloro-
- 4-chloroisoindole-1,3-dione
- 4-chloroisoindoline-1,3-dione
- 3-chlorophthalimide
- 3-chloro-phthalimide
- 4-Chlor-isoindolin-1,3-dion
- 4-chloro-1,3-dioxo-1,3-dihydro-isoindol
- 4-chloro-1h-isoindole-1,3(2h)-dione
- 4-chloro-isoindole-1,3-dione
- 4-chloro-isoindoline-1,3-dione
- AC1L5L9M
- AR-1G1469
- CTK4J3642
- NSC27007
- SureCN261439
- 4-Chloro-1,3-dioxo-1,3-dihydroisoindole
- 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione
- DTXSID80282645
- BCA10830
- SB64255
- CS-0037451
- AKOS005064566
- FT-0753843
- 1H-Isoindole-1,3(2H)-dione, 4-chloro-
- AS-59179
- Chlorphthalimid
- MFCD09836555
- SCHEMBL261439
- 51108-30-6
- APOAEMIYHVGWEZ-UHFFFAOYSA-N
- SY126155
- NSC-27007
- NSC 27007
- DA-05340
-
- MDL: MFCD09836555
- インチ: 1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
- InChIKey: APOAEMIYHVGWEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C(NC(C=21)=O)=O
計算された属性
- せいみつぶんしりょう: 180.99312
- どういたいしつりょう: 180.993056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.519±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 233 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.626
- ようかいど: 極微溶性(0.71 g/l)(25ºC)、
- PSA: 46.17
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-10G |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |
51108-30-6 | 95% | 10g |
¥ 8,764.00 | 2023-04-13 | |
Chemenu | CM149039-1g |
4-chloroisoindoline-1,3-dione |
51108-30-6 | 95% | 1g |
$424 | 2021-08-05 | |
Alichem | A199010110-1g |
4-Chloroisoindoline-1,3-dione |
51108-30-6 | 95% | 1g |
$457.53 | 2023-09-01 | |
abcr | AB454962-1g |
4-Chloro-1H-isoindole-1,3(2H)-dione; . |
51108-30-6 | 1g |
€857.10 | 2025-02-19 | ||
1PlusChem | 1P00DLKE-1g |
4-chloroisoindole-1,3-dione |
51108-30-6 | 95% | 1g |
$189.00 | 2024-04-30 | |
A2B Chem LLC | AG33678-1g |
1H-Isoindole-1,3(2h)-dione, 4-chloro- |
51108-30-6 | 95% | 1g |
$187.00 | 2024-04-19 | |
A2B Chem LLC | AG33678-100mg |
1H-Isoindole-1,3(2h)-dione, 4-chloro- |
51108-30-6 | 95% | 100mg |
$40.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0021-1g |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione |
51108-30-6 | 95% | 1g |
¥1754.0 | 2024-04-18 | |
Crysdot LLC | CD11113393-1g |
4-Chloroisoindoline-1,3-dione |
51108-30-6 | 95+% | 1g |
$453 | 2024-07-17 | |
1PlusChem | 1P00DLKE-500mg |
4-chloroisoindole-1,3-dione |
51108-30-6 | 95% | 500mg |
$114.00 | 2024-04-30 |
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
-
Chao Wu,Jiang Wang,Xumu Zhang,Runtong Zhang,Baode Ma Org. Chem. Front. 2021 8 6530
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4-chloro-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Chemical Profile of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 51108-30-6)
4-chloro-2,3-dihydro-1H-isoindole-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 51108-30-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindole class, a structural motif known for its diverse biological activities and potential applications in drug development. The presence of a chloro substituent at the 4-position and the dihydroisoindole core contribute to its unique chemical properties, making it a valuable scaffold for synthetic chemists and biologists alike.
The structural framework of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione consists of a seven-membered aromatic ring system with substituents that influence its reactivity and biological interactions. The dihydro prefix indicates the saturation of the isoindole ring at the 2 and 3 positions, which can modulate electronic and steric effects on the molecule. This modification often enhances binding affinity to biological targets, a crucial factor in drug design. The 1,3-dione moiety represents a carbonyl group at the 1 and 3 positions of the isoindole ring, which can participate in various chemical reactions such as condensation or Michael additions, providing multiple pathways for further derivatization.
In recent years, there has been a surge in research focused on isoindole derivatives due to their reported pharmacological properties. Studies have demonstrated that compounds within this class exhibit activities ranging from anti-inflammatory to anticancer effects. The chloro substituent in 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione is particularly noteworthy, as halogenated aromatic compounds are frequently explored for their ability to enhance metabolic stability and binding interactions with biological receptors. The chloro group can act as a bioisostere for other halogen atoms like fluorine or bromine, which are commonly used in drug molecules to improve pharmacokinetic profiles.
One of the most compelling aspects of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione is its potential as a building block for more complex pharmacophores. Researchers have leveraged this compound to synthesize novel derivatives with enhanced biological activity. For instance, modifications at the 2-position or introduction of additional functional groups have led to compounds with improved efficacy in preclinical models. The dihydroisoindole core provides a stable platform that can be further functionalized without compromising structural integrity, allowing for rapid exploration of chemical space.
The synthesis of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by chlorination steps to introduce the chloro substituent at the 4-position. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing the need for hazardous reagents or excessive purification steps. These improvements align with broader trends in green chemistry aimed at minimizing waste and energy consumption in pharmaceutical manufacturing.
The biological significance of 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione has been investigated through various experimental approaches. In vitro studies have shown that this compound can interact with specific enzymes or receptors involved in disease pathways. For example, preliminary data suggest that it may modulate the activity of certain kinases or transcription factors relevant to cancer biology. Additionally, its interaction with cellular components such as DNA or proteins has been explored to understand its mechanism of action. These studies provide valuable insights into how structural modifications can influence biological activity and guide future drug design efforts.
The pharmaceutical industry remains keenly interested in isoindole derivatives due to their versatility and potential therapeutic applications. Companies are investing in research programs aimed at identifying new lead compounds based on this scaffold. The unique combination of electronic and steric features present in 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione makes it an attractive candidate for further development. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process by combining computational modeling with experimental validation.
Looking ahead, the future prospects for 4-chloro-2,3-dihydro-1H-isoindole-1,3-dione appear promising as new synthetic methodologies continue to emerge and our understanding of its biological properties deepens. Innovations in high-throughput screening technologies may enable faster identification of derivatives with enhanced therapeutic potential. Furthermore, advancements in computational chemistry are allowing researchers to predict molecular behavior with greater accuracy before conducting costly wet-lab experiments. These developments collectively contribute to a more efficient pipeline for translating laboratory discoveries into clinical applications.
51108-30-6 (4-chloro-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
- 1704433-45-3(5-Chloro-2-formamidopent-4-enoic acid)
- 52093-36-4(1-Hexen-3-ol, 4-methyl-)
- 901021-93-0(8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 2231675-49-1((4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine)
- 1251266-33-7(1-(1-Cyclopropylethyl)-1H-pyrazol-4-amine)
- 1872952-09-4(1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-)
- 56433-00-2(1-(Bromomethyl)-3-chloro-2-nitrobenzene)
- 35717-24-9(1-(4-bromothiophen-3-yl)ethan-1-one)
- 1541536-31-5(3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)
